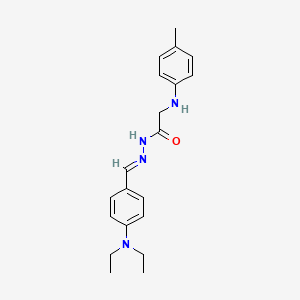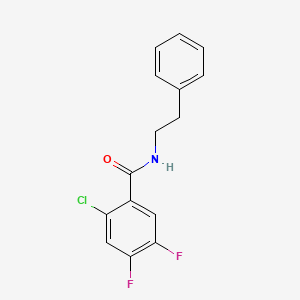![molecular formula C26H21N5O5 B15019936 N-[(1Z)-3-[(2Z)-2-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B15019936.png)
N-[(1Z)-3-[(2Z)-2-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1Z)-1-{N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}-2-(4-NITROPHENYL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an indole moiety, a hydrazinecarbonyl group, and a nitrophenyl group, making it a subject of interest for chemists and biochemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-{N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}-2-(4-NITROPHENYL)ETH-1-EN-1-YL]BENZAMIDE typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the synthesis would generally follow similar principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-{N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}-2-(4-NITROPHENYL)ETH-1-EN-1-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
N-[(1Z)-1-{N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}-2-(4-NITROPHENYL)ETH-1-EN-1-YL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-{N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}-2-(4-NITROPHENYL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
- N-[1-(hydrazinecarbonyl)-2-(2-nitrophenyl)eth-1-en-1-yl]acetamide
Uniqueness
N-[(1Z)-1-{N’-[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}-2-(4-NITROPHENYL)ETH-1-EN-1-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C26H21N5O5 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-[(Z)-3-[(2-hydroxy-1,5-dimethylindol-3-yl)diazenyl]-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C26H21N5O5/c1-16-8-13-22-20(14-16)23(26(34)30(22)2)28-29-25(33)21(27-24(32)18-6-4-3-5-7-18)15-17-9-11-19(12-10-17)31(35)36/h3-15,34H,1-2H3,(H,27,32)/b21-15-,29-28? |
InChI Key |
UUGWOZSOTMMFPH-MYAOIXGZSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/NC(=O)C4=CC=CC=C4)O)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}-N-(2-phenylethyl)butanamide](/img/structure/B15019856.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B15019857.png)
![4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B15019859.png)
![N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15019863.png)
![N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-fluorobenzohydrazide](/img/structure/B15019865.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15019873.png)
![2-(4-chlorophenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B15019885.png)
![N'-[(E)-(4-Chlorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B15019890.png)
![(2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine](/img/structure/B15019901.png)

![12-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B15019909.png)

![4-(3-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B15019916.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(4-iodophenyl)butanamide](/img/structure/B15019920.png)
